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molecular formula C5H7ClN2S B8772380 5-(2-Chloroethyl)thiazol-2-amine

5-(2-Chloroethyl)thiazol-2-amine

Cat. No. B8772380
M. Wt: 162.64 g/mol
InChI Key: UOHGVGVADGKJMO-UHFFFAOYSA-N
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Patent
US04935424

Procedure details

To a suspension of 14.73 g of 2-amino-5-thiazoleethanol, monohydrochloride (Example B) in 200 ml of chloroform is added rapidly 50 ml of thionyl chloride. The mixture is refluxed for 30 minutes, cooled to room temperature, filtered through a pad of Celite, concentrated to a brown oily solid, and crystallized from ethanol-diethyl ether to give 5-(2-chloroethyl)-2-thiazolamine as the monohydrochloride salt; mp 145°-147° C.
Name
2-amino-5-thiazoleethanol, monohydrochloride
Quantity
14.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[S:4][C:5]([CH2:8][CH2:9]O)=[CH:6][N:7]=1.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[Cl:13][CH2:9][CH2:8][C:5]1[S:4][C:3]([NH2:2])=[N:7][CH:6]=1.[ClH:1] |f:0.1|

Inputs

Step One
Name
2-amino-5-thiazoleethanol, monohydrochloride
Quantity
14.73 g
Type
reactant
Smiles
Cl.NC=1SC(=CN1)CCO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oily solid
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol-diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClCCC1=CN=C(S1)N
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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